molecular formula C12H19N3O2 B13849640 Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate

Cat. No.: B13849640
M. Wt: 237.30 g/mol
InChI Key: AJXSEFFAVQAFDI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, an ethyl ester group, and a dimethylaminoethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with ethylamine to form the ethyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethyl)pyridine: Shares a similar structure but lacks the ethyl ester group.

    Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a pyridine ring.

Uniqueness

Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-4-17-12(16)10-6-5-7-13-11(10)14-8-9-15(2)3/h5-7H,4,8-9H2,1-3H3,(H,13,14)

InChI Key

AJXSEFFAVQAFDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCCN(C)C

Origin of Product

United States

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